molecular formula C11H13NO4 B020222 Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate CAS No. 13622-59-8

Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate

Cat. No. B020222
CAS RN: 13622-59-8
M. Wt: 223.22 g/mol
InChI Key: NUIUXLUVFCMOIQ-UHFFFAOYSA-N
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Patent
US06001831

Procedure details

Monatsh. Chem. (1987) 118; pages 71-79 describes the reaction of methyl N-(methoxycarbonylmethyl)anthranilate with potassium cyanate in glacial acetic acid to give methyl 1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-ylacetate. Although 10 equivalents of potassium cyanate are employed, the yield is only 19%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][NH:6][C:7]1[C:8](=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:9]([O:11]C)=O)=[O:4].[O-:17][C:18]#[N:19].[K+]>C(O)(=O)C>[O:17]=[C:18]1[NH:19][C:9](=[O:11])[C:8]2[C:7](=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:6]1[CH2:5][C:3]([O:2][CH3:1])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)CNC=1C(C(=O)OC)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C2=CC=CC=C2C(N1)=O)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.